molecular formula C20H18ClN3O3 B12205835 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12205835
M. Wt: 383.8 g/mol
InChI Key: PYNOEWURNZKMDP-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, along with a tetrahydronaphthalenyl and oxadiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3-chloro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with an amine to form the benzamide core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is typically introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: 3-chloro-4-methoxybenzoic acid.

    Reduction: 3-chloro-4-methoxyaniline.

    Substitution: 3-amino-4-methoxybenzamide derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a building block for designing enzyme inhibitors.

Medicine

Industry

In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzamide: Lacks the oxadiazole and tetrahydronaphthalenyl groups.

    4-methoxy-N-(4-nitrophenyl)benzamide: Contains a nitro group instead of the chloro group.

    N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl)benzamide: Lacks the chloro and methoxy groups.

Uniqueness

The unique combination of the chloro, methoxy, oxadiazole, and tetrahydronaphthalenyl groups in 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H18ClN3O3/c1-26-17-9-8-15(11-16(17)21)20(25)22-19-18(23-27-24-19)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,22,24,25)

InChI Key

PYNOEWURNZKMDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)Cl

Origin of Product

United States

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